

EGIS-11150: A Technical Overview of a Novel 5-HT7 Inverse Agonist

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Compound of Interest

Compound Name: EGIS 11150

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Abstract

EGIS-11150 is a novel psychoactive compound with a multi-target receptor binding profile, exhibiting high affinity for several serotonin, dopamine, and adrenergic receptors. Notably, it acts as a potent inverse agonist at the serotonin 5-HT7 receptor, a mechanism that, in conjunction with its broader pharmacological profile, contributes to its potential as a pro-cognitive antipsychotic agent. This technical guide provides an in-depth overview of the core pharmacological characteristics of EGIS-11150, with a specific focus on its interaction with the 5-HT7 receptor. The document details its binding affinity, functional activity, and the experimental methodologies used in its preclinical characterization.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics can be effective in managing positive symptoms, the cognitive deficits associated with the illness remain a significant unmet medical need. EGIS-11150 has emerged as a promising candidate with the potential to address both psychotic and cognitive impairments.^[1] Its unique pharmacological profile, distinguished by its inverse agonism at the 5-HT7 receptor, sets it apart from many existing antipsychotic medications. This document serves as a comprehensive technical resource on the preclinical pharmacology of EGIS-11150.

Receptor Binding Profile of EGIS-11150

EGIS-11150 has been characterized through a series of radioligand binding assays to determine its affinity for a range of central nervous system receptors. The compound displays a high affinity for several receptors implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.

Quantitative Binding Affinity Data

The binding affinities (K_i) of EGIS-11150 for various receptors are summarized in the table below. The data indicate a high affinity for $\alpha 1$ -adrenergic, 5-HT_{2A}, and 5-HT₇ receptors, with moderate affinity for $\alpha 2C$ -adrenergic and D₂ dopamine receptors.^[1]

Receptor	K_i (nM)
Adrenergic $\alpha 1$	0.5
5-HT _{2A}	3.1
5-HT ₇	9
Adrenergic $\alpha 2C$	13
Dopamine D ₂	120

Experimental Protocol: Radioligand Binding Assays

The binding affinities of EGIS-11150 were determined using standard radioligand binding assays. While the specific radioligands and detailed conditions for each receptor are proprietary to the developing pharmaceutical company, a general methodology can be described as follows:

- Membrane Preparation:** Membranes were prepared from cells recombinantly expressing the target human receptors or from rodent brain tissue known to have high densities of the receptor of interest.
- Incubation:** A fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT_{2A} receptors, [³H]-spiperone for D₂ receptors) was incubated with the membrane preparation in the presence of increasing concentrations of EGIS-11150.

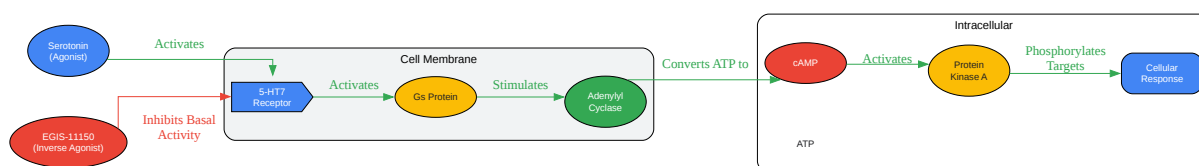
- Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
- Detection: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
- Data Analysis: The concentration of EGIS-11150 that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The K_i values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Functional Activity at the 5-HT₇ Receptor: Inverse Agonism

A key feature of EGIS-11150 is its functional activity as an inverse agonist at the 5-HT₇ receptor. Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist reduces the constitutive, or basal, activity of the receptor in the absence of an agonist.

5-HT₇ Receptor Signaling Pathway

The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the G_s alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade is fundamental to the physiological roles of the 5-HT₇ receptor.



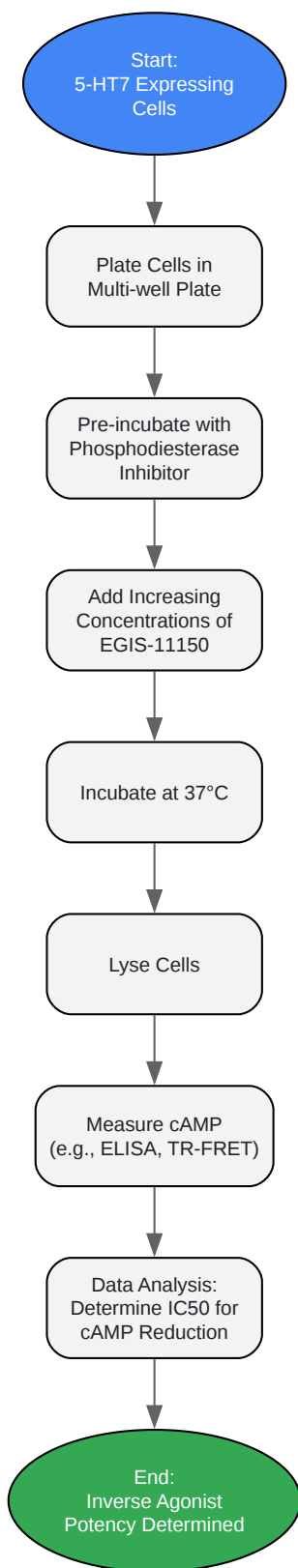
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Caption: 5-HT7 Receptor Signaling Pathway and the Action of EGIS-11150.

Experimental Protocol: cAMP Accumulation Assay

The inverse agonist activity of EGIS-11150 at the 5-HT7 receptor was likely determined using a cAMP accumulation assay. This functional assay measures the ability of a compound to modulate the production of intracellular cAMP.

- **Cell Culture:** A cell line stably expressing the human 5-HT7 receptor (e.g., HEK-293 or CHO cells) is cultured to confluence.
- **Cell Plating:** Cells are harvested and plated into a multi-well plate and allowed to adhere overnight.
- **Pre-incubation:** The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Cells are pre-incubated for a short period.
- **Compound Addition:** Increasing concentrations of EGIS-11150 are added to the wells. For determining inverse agonism, no agonist is added.
- **Incubation:** The plate is incubated at 37°C for a defined period to allow for changes in cAMP levels.
- **Cell Lysis and Detection:** The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
- **Data Analysis:** The concentration of EGIS-11150 that produces a 50% reduction in the basal cAMP level (IC50) is determined.



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Caption: Experimental Workflow for a cAMP Accumulation Assay.

Preclinical In Vivo Profile

The antipsychotic and pro-cognitive potential of EGIS-11150 has been evaluated in a range of rodent behavioral models. These studies have provided evidence for its efficacy in models relevant to the positive, negative, and cognitive symptoms of schizophrenia.

Models of Antipsychotic-like Activity

- Phencyclidine (PCP)-induced Hypermotility: EGIS-11150 has been shown to dose-dependently inhibit the hyperlocomotion induced by the NMDA receptor antagonist PCP, a model for the positive symptoms of schizophrenia.[\[1\]](#)
- Conditioned Avoidance Response (CAR): The compound disrupts the conditioned avoidance response in rats, a classic predictive model for antipsychotic efficacy.[\[1\]](#)

Models of Pro-cognitive Effects

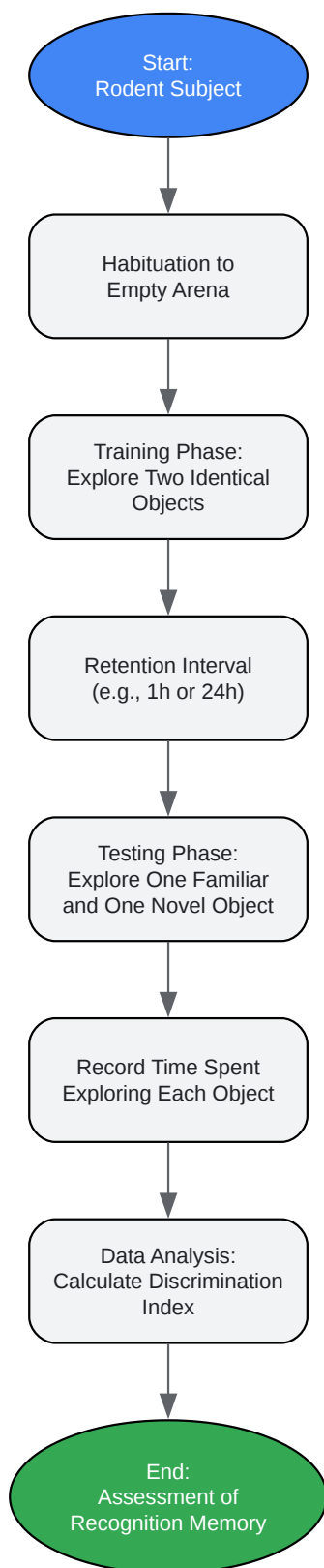
- Novel Object Recognition (NOR) Test: EGIS-11150 has demonstrated the ability to improve performance in the NOR test, suggesting enhancements in recognition memory.
- Passive Avoidance Test: The compound has shown efficacy in the passive avoidance paradigm, indicating positive effects on learning and memory.

Experimental Protocol: Novel Object Recognition (NOR) Test

The NOR test is used to assess recognition memory in rodents and relies on their innate tendency to explore novel objects more than familiar ones.

- Habituation: On consecutive days prior to testing, each rodent is allowed to freely explore the empty testing arena for a set period to acclimate to the environment.
- Training (Familiarization) Phase: The animal is placed in the arena containing two identical objects and is allowed to explore them for a defined period.
- Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours).

- **Testing Phase:** The animal is returned to the arena, which now contains one of the familiar objects and one novel object. The time spent exploring each object is recorded.
- **Data Analysis:** A discrimination index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time of both objects. A higher discrimination index indicates better recognition memory.



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References

- 1. Phenotypical Screening on Neuronal Plasticity in Hippocampal-Prefrontal Cortex Connectivity Reveals an Antipsychotic with a Novel Profile - PMC [pmc.ncbi.nlm.nih.gov]
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